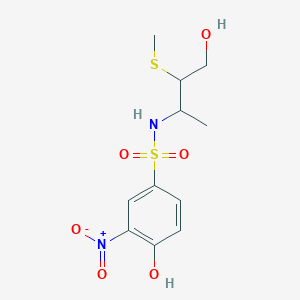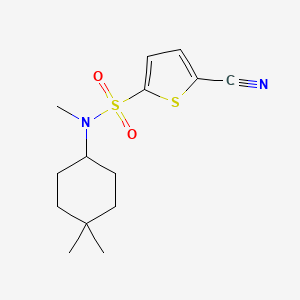![molecular formula C8H8N2O4S2 B6633438 2-[(5-Cyanothiophen-2-yl)sulfonyl-methylamino]acetic acid](/img/structure/B6633438.png)
2-[(5-Cyanothiophen-2-yl)sulfonyl-methylamino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-Cyanothiophen-2-yl)sulfonyl-methylamino]acetic acid, also known as ACT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
2-[(5-Cyanothiophen-2-yl)sulfonyl-methylamino]acetic acid has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 2-[(5-Cyanothiophen-2-yl)sulfonyl-methylamino]acetic acid has been shown to have anti-inflammatory and anticancer properties. In materials science, 2-[(5-Cyanothiophen-2-yl)sulfonyl-methylamino]acetic acid has been used as a precursor for the synthesis of novel materials with potential applications in electronic devices. In analytical chemistry, 2-[(5-Cyanothiophen-2-yl)sulfonyl-methylamino]acetic acid has been used as a derivatizing agent for the analysis of amino acids.
Mécanisme D'action
The mechanism of action of 2-[(5-Cyanothiophen-2-yl)sulfonyl-methylamino]acetic acid is not fully understood. However, it is believed that the compound exerts its effects by inhibiting certain enzymes involved in inflammation and cancer development.
Biochemical and Physiological Effects:
Studies have shown that 2-[(5-Cyanothiophen-2-yl)sulfonyl-methylamino]acetic acid has anti-inflammatory and anticancer effects. It has been shown to inhibit the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells. Additionally, 2-[(5-Cyanothiophen-2-yl)sulfonyl-methylamino]acetic acid has been shown to have antioxidant properties and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(5-Cyanothiophen-2-yl)sulfonyl-methylamino]acetic acid in lab experiments is its high purity and stability. However, one limitation is that the compound is relatively expensive and may not be readily available in large quantities.
Orientations Futures
There are several future directions for research on 2-[(5-Cyanothiophen-2-yl)sulfonyl-methylamino]acetic acid. One area of interest is the development of novel materials using 2-[(5-Cyanothiophen-2-yl)sulfonyl-methylamino]acetic acid as a precursor. Another area of interest is the further exploration of the compound's anti-inflammatory and anticancer properties, with the goal of developing new therapies for these conditions. Additionally, more research is needed to fully understand the mechanism of action of 2-[(5-Cyanothiophen-2-yl)sulfonyl-methylamino]acetic acid and to identify potential side effects or limitations of its use.
In conclusion, 2-[(5-Cyanothiophen-2-yl)sulfonyl-methylamino]acetic acid is a compound with potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. The compound has been shown to have anti-inflammatory and anticancer properties, and its mechanism of action is currently being studied. While there are some limitations to using 2-[(5-Cyanothiophen-2-yl)sulfonyl-methylamino]acetic acid in lab experiments, its high purity and stability make it an attractive option for researchers. Moving forward, further research is needed to fully understand the compound's potential and limitations.
Méthodes De Synthèse
The synthesis of 2-[(5-Cyanothiophen-2-yl)sulfonyl-methylamino]acetic acid involves the reaction of 2-aminothiophenol with chloroacetic acid, followed by the reaction of the resulting product with sodium cyanide and sulfuric acid. This method has been optimized to produce high yields of pure 2-[(5-Cyanothiophen-2-yl)sulfonyl-methylamino]acetic acid.
Propriétés
IUPAC Name |
2-[(5-cyanothiophen-2-yl)sulfonyl-methylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4S2/c1-10(5-7(11)12)16(13,14)8-3-2-6(4-9)15-8/h2-3H,5H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZLCUMZHJEWRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)S(=O)(=O)C1=CC=C(S1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Cyanothiophen-2-yl)sulfonyl-methylamino]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(4-Chloro-2-methylpyrazol-3-yl)sulfonylpyrrolidin-3-yl]acetic acid](/img/structure/B6633358.png)
![4-chloro-N-[(1-hydroxycyclohexyl)methyl]-2-methylpyrazole-3-sulfonamide](/img/structure/B6633363.png)
![4-[[3-(3-Methoxyphenyl)cyclobutyl]amino]-3,3-dimethylbutan-1-ol](/img/structure/B6633368.png)

![2-Bromo-4-[(4-hydroxy-1-methoxybutan-2-yl)amino]benzonitrile](/img/structure/B6633386.png)

![2-[(2,2-Difluoro-3-hydroxypropyl)amino]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B6633398.png)
![6-[(5-Oxopyrrolidin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B6633416.png)
![2-(5-sulfamoylthiophen-2-yl)-N-[1-(trifluoromethyl)cyclopropyl]acetamide](/img/structure/B6633426.png)

![1-[1-(Oxan-4-yl)triazol-4-yl]butan-1-amine](/img/structure/B6633431.png)

![N-[2-(2-methoxyphenyl)ethyl]-3,3-dimethylpiperidine-2-carboxamide](/img/structure/B6633445.png)
![5-[(3R)-3-hydroxypyrrolidin-1-yl]sulfonylthiophene-2-carbonitrile](/img/structure/B6633450.png)